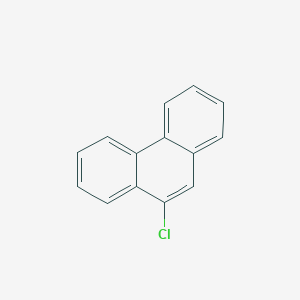

9-Chlorophenanthrene

Descripción

Propiedades

IUPAC Name |

9-chlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWHZQNUDAJJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241572 | |

| Record name | Phenanthrene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-72-8 | |

| Record name | 9-Chlorophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 947-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chlorophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Chlorophenanthrene: Chemical Properties and Structure

Abstract: This comprehensive technical guide provides a detailed examination of 9-chlorophenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH). The document elucidates its fundamental chemical properties, molecular structure, synthesis, and reactivity, with a focus on applications in advanced organic synthesis. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support practical laboratory applications and theoretical understanding.

Introduction: The Strategic Importance of Halogenated Phenanthrenes

Phenanthrene, a cornerstone of polycyclic aromatic hydrocarbons, constitutes the structural framework for a multitude of natural products and synthetic molecules of significant biological and material interest. The strategic introduction of a chlorine atom at the 9-position of the phenanthrene nucleus yields 9-chlorophenanthrene, a molecule with profoundly altered electronic and steric characteristics compared to its parent compound. This halogenation transforms the phenanthrene scaffold into a versatile building block for organic synthesis, enabling a range of chemical transformations that are otherwise challenging. The chlorine substituent acts as a reactive handle, facilitating nucleophilic substitution and cross-coupling reactions, thereby opening avenues for the construction of complex, functionalized phenanthrene derivatives for use in materials science and as pharmaceutical intermediates.

Molecular Structure and Spectroscopic Characterization

The introduction of a chlorine atom at the C9 position imparts a unique set of spectroscopic signatures to the phenanthrene core, which are essential for its unambiguous identification and characterization.

Molecular Geometry

The structure of 9-chlorophenanthrene is fundamentally that of the planar, three-ring phenanthrene system, with the chlorine atom bonded to one of the central carbons. The C-Cl bond introduces minor steric and electronic perturbations that can influence the overall planarity and intermolecular interactions of the molecule.

Spectroscopic Data

A summary of the key spectroscopic data for 9-chlorophenanthrene is presented below, providing a fingerprint for its identification.

| Spectroscopic Technique | Key Observational Data |

| ¹H NMR (Proton NMR) | The aromatic protons typically resonate in the δ 7.5-8.8 ppm range. The proton at the C10 position is expected to be the most deshielded due to the anisotropic effects of the adjacent rings and the inductive effect of the chlorine atom. |

| ¹³C NMR (Carbon-13 NMR) | The spectrum will exhibit 14 distinct signals. The carbon atom directly bonded to the chlorine (C9) is significantly deshielded and its chemical shift is a key diagnostic marker. |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry shows a molecular ion peak (M⁺) at m/z 212. A prominent M+2 peak at m/z 214, with an intensity of approximately one-third of the M⁺ peak, is characteristic of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope.[1] The fragmentation pattern includes a significant peak at m/z 176, corresponding to the loss of a chlorine radical followed by a hydrogen atom.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region between 800 and 600 cm⁻¹.[2] |

| UV-Vis Spectroscopy | The UV-Vis spectrum, recorded in a suitable solvent, will show multiple absorption bands characteristic of the extended π-system of the phenanthrene chromophore. |

Synthesis and Purification of 9-Chlorophenanthrene

The most direct and common method for the synthesis of 9-chlorophenanthrene is the electrophilic chlorination of phenanthrene.

Experimental Protocol: Electrophilic Chlorination of Phenanthrene

This protocol is adapted from established methods for the halogenation of polycyclic aromatic hydrocarbons.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenanthrene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Chlorinating Agent: A solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.1 eq), in the same solvent is prepared in the dropping funnel.

-

Reaction Execution: The solution of the chlorinating agent is added dropwise to the stirred solution of phenanthrene at room temperature. The reaction may be gently heated to reflux to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 9-chlorophenanthrene.

Causality Behind Experimental Choices: The use of a non-polar, inert solvent prevents unwanted side reactions. The choice of chlorinating agent and reaction temperature is crucial for achieving regioselectivity for the 9-position, which is electronically and sterically favored for electrophilic attack on the phenanthrene nucleus.

Caption: Workflow for the synthesis of 9-chlorophenanthrene.

Chemical Reactivity and Synthetic Applications

The chlorine atom at the 9-position of phenanthrene serves as an excellent leaving group in nucleophilic aromatic substitution reactions and as a handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

9-Chlorophenanthrene can undergo nucleophilic aromatic substitution with various nucleophiles, although this typically requires forcing conditions or the presence of activating groups which are absent in this case. A general representation of this reaction is shown below.

Experimental Protocol: Synthesis of 9-Methoxyphenanthrene (Illustrative)

-

Reactants: 9-Chlorophenanthrene (1.0 eq) and a strong nucleophile such as sodium methoxide (1.2-1.5 eq).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure: a. To a solution of 9-chlorophenanthrene in DMF, add sodium methoxide. b. Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) under an inert atmosphere. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. e. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Trustworthiness: The progress of the reaction can be reliably monitored by TLC, and the identity of the product can be confirmed by spectroscopic methods, ensuring a self-validating experimental design.

Caption: Generalized mechanism for nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

9-Chlorophenanthrene is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Experimental Protocol: Synthesis of 9-Phenylphenanthrene

This protocol is adapted from a similar synthesis of 9-(4-chlorophenyl)phenanthrene from 9-bromophenanthrene.[4]

-

Reaction Setup: To a Schlenk tube under an inert atmosphere (argon or nitrogen), add 9-chlorophenanthrene (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq), and a base (e.g., potassium carbonate or potassium phosphate, 2.0-3.0 eq).

-

Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

-

Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C with vigorous stirring for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or toluene).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 9-phenylphenanthrene.

Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for the efficiency of the Suzuki-Miyaura coupling. For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands, may be necessary. The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Toxicological and Safety Considerations

9-Chlorophenanthrene, as a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH), should be handled with caution. Cl-PAHs are known to be persistent in the environment and can exhibit mutagenic, carcinogenic, and teratogenic properties.[4] Some studies suggest that certain Cl-PAHs can have greater mutagenicity and dioxin-like toxicity than their parent PAHs.[4] Chronic exposure to 9-chlorophenanthrene has been shown to induce liver lipid accumulation in animal studies.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

9-Chlorophenanthrene is a valuable and versatile intermediate in organic synthesis. Its preparation via electrophilic chlorination of phenanthrene is straightforward, and the chlorine substituent at the 9-position provides a reactive site for further functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its chemical properties, structure, synthesis, and reactivity, along with detailed experimental protocols to facilitate its use in research and development. A thorough understanding of its chemistry and proper handling are essential for harnessing the full potential of this important synthetic building block.

References

-

National Institute of Standards and Technology. (n.d.). 9-Chlorophenanthrene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9-Chlorophenanthrene IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]

- Ohura, T., et al. (2009). Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells. Journal of Applied Toxicology, 29(8), 686-694.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Ma, J., et al. (2021). Long-term low-dose exposure to 9-chlorophenanthrene induces liver lipid accumulation via disrupting circadian rhythm. Ecotoxicology and Environmental Safety, 225, 112763.

-

Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-(4-chlorophenyl)phenanthrene synthesis - chemicalbook [chemicalbook.com]

- 5. Long-term low-dose exposure to 9-chlorophenanthrene induces liver lipid accumulation via disrupting circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 9-Chlorophenanthrene from Phenanthrene

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Executive Summary

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a foundational scaffold for a multitude of high-value molecules in pharmaceuticals and materials science.[1][2] The strategic functionalization of its C9 position is a critical gateway to novel chemical entities. This guide provides an in-depth technical overview of the synthesis of 9-chlorophenanthrene, a key intermediate whose chlorine atom acts as a versatile leaving group for subsequent cross-coupling and nucleophilic substitution reactions. We will dissect the core principles of electrophilic aromatic substitution on the phenanthrene nucleus, present a validated protocol for direct chlorination, and discuss the analytical characterization and safe handling of the resulting product.

The Chemical Logic: Understanding Regioselectivity in Phenanthrene

The reactivity of phenanthrene in electrophilic aromatic substitution (SEAr) reactions is significantly greater than that of benzene.[3] This heightened reactivity is coupled with a strong regiochemical preference. Reactions overwhelmingly occur at the C9 and C10 positions.[4] This preference is not arbitrary; it is dictated by the thermodynamic stability of the carbocation intermediate, known as the arenium ion or sigma complex.

When an electrophile attacks the C9 position, the positive charge in the resulting arenium ion can be delocalized across the molecule while preserving the aromaticity of two of the three benzene rings. This preservation of two intact benzenoid systems represents a state of considerable stability.[5] In contrast, attack at any other position (e.g., C1, C2, C3, or C4) results in an arenium ion where only a less stable naphthalene-like system is retained.[3] The C9/C10 bond of phenanthrene also possesses a higher degree of double-bond character compared to other bonds in the molecule, making it kinetically favored for attack.[3]

The diagram below illustrates the superior stability of the C9-adduct, providing a clear rationale for the observed regioselectivity in the synthesis of 9-chlorophenanthrene.

Caption: Stability of arenium ion intermediates dictates regioselectivity.

Synthetic Methodology: Direct Electrophilic Chlorination

The most direct and industrially scalable method for synthesizing 9-chlorophenanthrene is the direct electrophilic chlorination of the phenanthrene starting material. This process involves the reaction of phenanthrene with a suitable chlorinating agent, often activated by a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Chlorinating Agent : While gaseous chlorine can be used, N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred in a laboratory setting for their ease of handling and improved control over the reaction stoichiometry.

-

Catalyst : A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial.[6] It polarizes the Cl-Cl bond (or the N-Cl bond in NCS), generating a potent electrophilic chlorine species (Cl⁺ character) that can effectively attack the electron-rich phenanthrene ring.[7]

-

Solvent : An inert, non-polar solvent like carbon tetrachloride (CCl₄) or a chlorinated solvent like dichloromethane (DCM) is typically used. These solvents effectively dissolve the starting material without participating in the reaction.

-

Temperature : The reaction is often conducted at or slightly below room temperature to minimize the formation of polychlorinated byproducts and isomeric impurities. The increased reactivity of phenanthrene means that harsh conditions are generally not required.[3]

The overall transformation is depicted below:

Caption: Workflow for the direct chlorination of phenanthrene.

Validated Experimental Protocol: Direct Chlorination

This protocol is a representative procedure adapted from established principles of electrophilic aromatic halogenation.[6][7] It is designed as a self-validating system where careful control of conditions ensures high regioselectivity.

Materials & Reagents:

-

Phenanthrene (C₁₄H₁₀)

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Chlorine (Cl₂) gas or Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (or dropping funnel), and a condenser connected to a gas trap (e.g., a bubbler with NaOH solution), dissolve phenanthrene (1.0 eq) in anhydrous CCl₄.

-

Catalyst Addition : Add a catalytic amount of anhydrous FeCl₃ (approx. 0.05 eq) to the solution. The mixture should be protected from atmospheric moisture.

-

Chlorination : Cool the flask in an ice bath. Slowly bubble chlorine gas through the solution or add sulfuryl chloride (1.05 eq) dropwise over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the starting material is consumed, carefully quench the reaction by slowly adding water.

-

Workup : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution (to neutralize HCl) and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product will be a solid. Purify it via column chromatography on silica gel using hexane as the eluent. Alternatively, recrystallization from ethanol or a hexane/ethyl acetate mixture can yield pure 9-chlorophenanthrene.[8]

Alternative Pathway Consideration: Synthesis via 9-Bromophenanthrene

An alternative, though more circuitous, route involves the highly regioselective bromination of phenanthrene to yield 9-bromophenanthrene, followed by a halogen exchange reaction. Direct bromination using bromine in CCl₄ is known to produce 9-bromophenanthrene in high yield (90-94%).[9][10]

The conversion of the resulting 9-bromophenanthrene to 9-chlorophenanthrene is less common and presents additional challenges. Standard nucleophilic aromatic substitution is not feasible. However, transition-metal-catalyzed methods, such as a copper-catalyzed halogen exchange (using CuCl), could potentially effect this transformation, though this would require significant optimization. Given the efficiency of direct chlorination, this two-step route is primarily of academic interest or for specific applications where the bromo-intermediate is also required.[11]

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-chlorophenanthrene.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl | [12][13] |

| Molecular Weight | 212.67 g/mol | [12][13] |

| Appearance | Light yellow fluffy powder or solid | [14][15] |

| CAS Number | 947-72-8 | [12][13] |

| Melting Point | Data varies; typically a solid at room temp. | [15] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][15] |

Spectroscopic Data:

-

Mass Spectrometry (EI) : The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 212 and an isotope peak (M+2) at m/z 214 with an approximate intensity ratio of 3:1, confirming the presence of one chlorine atom.[13]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic peaks for aromatic C-H stretching and C=C ring stretching, as well as a C-Cl stretching vibration.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are definitive for confirming the structure and regiochemistry. The aromatic region of the ¹H NMR spectrum will show a complex multiplet pattern consistent with a 9-substituted phenanthrene.

Safety, Handling, and Environmental Considerations

Trustworthiness through Safety: A robust protocol is a safe protocol. All manipulations should be conducted within a certified chemical fume hood.

-

Phenanthrene : Like many PAHs, phenanthrene should be handled with care as a potential carcinogen.[1]

-

Chlorinating Agents : Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is corrosive and reacts violently with water. N-chlorosuccinimide is an irritant.

-

Solvents : Carbon tetrachloride is a known hepatotoxin and is being phased out. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and personal protective equipment (PPE).

-

9-Chlorophenanthrene : As a chlorinated aromatic hydrocarbon, the product should be treated as potentially toxic and mutagenic.[15][16]

-

Waste Disposal : All chlorinated organic waste must be disposed of according to institutional and federal guidelines.

Conclusion

The synthesis of 9-chlorophenanthrene from phenanthrene is most effectively achieved through direct electrophilic chlorination. The high regioselectivity for the C9 position is a predictable outcome based on the superior stability of the corresponding arenium ion intermediate. By carefully controlling reaction conditions and employing standard purification techniques, researchers can reliably produce this valuable synthetic intermediate. 9-Chlorophenanthrene serves as a versatile platform for accessing a wide array of more complex, substituted phenanthrenes, making its synthesis a critical first step in many research and development programs aimed at discovering new therapeutics and advanced materials.

References

-

Phenanthrene - Wikipedia.

-

Anthracene & Phenanthrene | DOCX - Slideshare.

-

Substitution Reactions of Polynuclear Aromatic Hydrocarbons - Chemistry LibreTexts.

-

Kinetics and mechanisms of the formation of chlorinated and oxygenated polycyclic aromatic hydrocarbons during chlorination | Request PDF - ResearchGate.

-

9-Bromophenanthrene synthesis - ChemicalBook.

-

Structure/Reactivity Relationships in the Benzo[c]phenanthrene Skeleton: Stable Ion and Electrophilic Substitution (Nitration, Bromination) Study of Substituted Analogues, Novel Carbocations and Substituted Derivatives | The Journal of Organic Chemistry - ACS Publications.

-

Why is an electrophilic substitution reaction most preferable at positions 9 and 10? - Quora.

-

9-Chlorophenanthrene - NIST WebBook (IR Spectrum).

-

9-Chlorophenanthrene - NIST WebBook (Mass Spectrum).

-

peer-reviewed methods for the synthesis of 9-substituted phenanthrenes - Benchchem.

-

Phenanthrene, 9-bromo - Organic Syntheses Procedure.

-

9-CHLOROPHENANTHRENE 947-72-8 wiki - Guidechem.

-

An In-depth Technical Guide to the Synthesis of 9-Phenanthreneacetonitrile - Benchchem.

-

CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica.

-

9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties by Cheméo.

-

CN107151197B - A kind of preparation method of 9-brophenanthrene - Google Patents.

-

Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed.

-

Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices.

-

Benzene - Wikipedia.

-

Phenanthrene, 9,10-dimethoxy - Organic Syntheses Procedure.

-

Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.

-

Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher.

-

US3479409A - Process for the chlorination of aromatic compounds - Google Patents.

-

Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan.

-

Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions - Engineered Science Publisher.

-

A Simple Synthesis of Phenanthrene - ResearchGate.

-

Regiospecific chlorination of aromatic substrates using donor–acceptor and hydrogen bonding interactions - RSC Publishing.

-

WO1997043041A1 - Regioselective nuclear chlorination catalyst for aromatic hydrocarbons ... - Google Patents.

-

Chlorinated Polycyclic Aromatic Hydrocarbons: Method of Analysis and Their Occurrence in Urban Air - datapdf.com.

-

9-Chlorophenanthrene | C14H9Cl | CID 13694 - PubChem - NIH.

-

Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline.

-

Regioselective Chlorination of Phenols - Scientific Update - UK.

-

How does the composition of a PAH influence its microsolvation? A rotational spectroscopy study of the phenanthrene–water and phenanthridine–water clusters - RSC Publishing.

-

Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards.

-

Chlorination Aromatic Substitution Overview - YouTube.

-

Approaches to the source evaluation of chlorinated polycyclic aromatic hydrocarbons in fine particles | Request PDF - ResearchGate.

Sources

- 1. Phenanthrene - Wikipedia [en.wikipedia.org]

- 2. espublisher.com [espublisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Anthracene & Phenanthrene | DOCX [slideshare.net]

- 5. quora.com [quora.com]

- 6. Benzene - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 9-Chlorophenanthrene [webbook.nist.gov]

- 13. 9-Chlorophenanthrene [webbook.nist.gov]

- 14. Page loading... [guidechem.com]

- 15. CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica [cymitquimica.com]

- 16. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Chlorophenanthrene CAS number 947-72-8

An In-Depth Technical Guide to 9-Chlorophenanthrene (CAS No. 947-72-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) characterized by a phenanthrene backbone with a chlorine atom at the 9-position. As a member of the Cl-PAH family, it is of significant interest in environmental science, toxicology, and organic synthesis. This compound serves as a critical analytical standard for environmental monitoring and as a research tool for investigating the biological impacts of chlorinated aromatic compounds. Studies have highlighted its mutagenic properties and its interaction with the aryl hydrocarbon receptor (AhR), linking it to potential carcinogenicity and disruption of metabolic pathways such as lipid accumulation.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, reactivity, and biological significance to support its application in advanced research and development.

Physicochemical and Structural Properties

9-Chlorophenanthrene is an off-white to pale yellow solid at room temperature.[1] Its polycyclic aromatic structure renders it hydrophobic, with poor solubility in water but good solubility in organic solvents like chloroform and ethyl acetate.[1][4] This lipophilicity is a key factor in its environmental persistence and biological uptake.

| Property | Value | Source(s) |

| CAS Number | 947-72-8 | [5][6] |

| Molecular Formula | C₁₄H₉Cl | [4][5][6] |

| Molecular Weight | 212.67 g/mol | [5][7] |

| Melting Point | 46-50 °C | [1] |

| Boiling Point | ~275.35 °C (estimate) | [1] |

| Appearance | Off-White to Pale Yellow Solid | [1][2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [1] |

| InChI Key | CJWHZQNUDAJJSB-UHFFFAOYSA-N | [4][6] |

| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Cl | [5] |

Synthesis and Mechanism: The Pschorr Cyclization

The phenanthrene core is classically synthesized via the Pschorr cyclization, an intramolecular radical substitution reaction.[8][9] This method involves the diazotization of an α-aryl-o-aminocinnamic acid, followed by a copper-catalyzed ring closure to form the tricyclic phenanthrene system.[9][10] The synthesis of a 9-chlorophenanthrene derivative would proceed through a suitably substituted precursor.

Conceptual Synthesis Workflow

The Pschorr reaction is a powerful tool for forming fused ring systems. The key steps involve the in-situ generation of a diazonium salt, which then decomposes to form an aryl radical. This radical undergoes an intramolecular attack on the adjacent aromatic ring, leading to the cyclized product after rearomatization.[9][10] Modern variations have introduced soluble catalysts like ferrocene to improve yields and shorten reaction times compared to traditional copper powder.[11]

Caption: Conceptual workflow for phenanthrene synthesis via the Pschorr cyclization.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the principles of the Pschorr cyclization for synthesizing a phenanthrene derivative.

-

Diazotization: Dissolve the o-amino-α-(chlorophenyl)cinnamic acid precursor in a mixture of acetone and aqueous HCl. Cool the solution to 0-5°C in an ice bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir vigorously for 30 minutes to ensure complete formation of the diazonium salt.

-

Causality Check: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyclization: To the cold diazonium salt solution, add a catalytic amount of a soluble electron donor such as ferrocene or potassium ferrocyanide.[11] Alternatively, slowly add copper powder.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen gas evolution ceases. This indicates the decomposition of the diazonium salt and subsequent cyclization.

-

Rationale: The catalyst initiates a single-electron transfer, generating an aryl radical that is the key reactive intermediate for the intramolecular ring-forming step.[10][11]

-

Workup and Purification: After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The resulting crude product, a substituted phenanthroic acid, can be purified by column chromatography on silica gel. If the carboxylic acid is present, it may require a subsequent decarboxylation step.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 9-Chlorophenanthrene.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of chlorine. Peaks will appear at m/z 212 (for ³⁵Cl) and m/z 214 (for ³⁷Cl) in an approximate 3:1 ratio.[5][12]

-

Key Fragmentation: The most significant fragment typically corresponds to the loss of the chlorine atom, resulting in a peak at m/z 176 (C₁₄H₉⁺).[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and overall structure.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of sp² C-H bonds.[6][13]

-

Aromatic C=C Stretch: A series of sharp bands appear in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the polycyclic aromatic framework.[13]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings.

-

C-Cl Stretch: A moderate to strong band is expected in the 1100-800 cm⁻¹ region, though it can sometimes be difficult to distinguish within the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The nine aromatic protons will appear as a complex series of multiplets in the downfield region, typically between δ 7.5 and 8.8 ppm. The specific chemical shifts and coupling patterns are determined by the electronic environment and proximity to the chlorine atom and the bay-region protons.

-

¹³C NMR: The spectrum will show 14 distinct signals for the aromatic carbons. Carbons bonded to chlorine will be shifted, and their signals can be identified through DEPT experiments or comparison to predicted spectra.

Chemical Reactivity and Synthetic Utility

As an aryl halide, 9-Chlorophenanthrene is a versatile intermediate for further chemical modification, particularly through metal-catalyzed cross-coupling reactions. This opens pathways to more complex phenanthrene derivatives for materials science or drug discovery.

Caption: Potential chemical transformations of 9-Chlorophenanthrene.

-

Cross-Coupling Reactions: The C-Cl bond at the 9-position can be activated by palladium catalysts to participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino functionalities, respectively, providing access to a wide array of derivatives.

-

Electrophilic Aromatic Substitution: The phenanthrene ring system can undergo further substitution, such as nitration or halogenation. The directing effects of the existing chlorine atom and the electronics of the tricyclic system will determine the position of the new substituent.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, 9-Chlorophenanthrene is a valuable tool in several research domains.

-

Toxicology and Environmental Health: As a prevalent Cl-PAH, it is used in toxicological studies to understand the mechanisms of action of this class of environmental contaminants.[3] Research has shown it possesses mutagenic activity and can disrupt critical cellular signaling pathways.[1][2]

-

Aryl Hydrocarbon Receptor (AhR) Research: 9-Chlorophenanthrene's activity is often associated with the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism (e.g., CYP1A1) and other cellular processes.[1][14] Its use helps elucidate the structure-activity relationships for AhR ligands and their downstream toxicological consequences.

-

Metabolic Studies: Recent studies have demonstrated that long-term, low-dose exposure to 9-Chlorophenanthrene induces hepatic lipid accumulation by disrupting the circadian rhythm through the AhR-BMAL1 signaling axis.[3] It has also been shown to inhibit adipogenesis independently of AhR activation by downregulating PPARγ expression.[15] These findings are crucial for understanding the metabolic health risks posed by environmental pollutants.

-

Synthetic Building Block: The phenanthrene nucleus is present in various natural products with significant biological activity, including alkaloids with anticancer and antiviral properties.[16] As a functionalized phenanthrene, 9-Chlorophenanthrene serves as a potential starting material or intermediate for the synthesis of complex molecules in drug discovery programs. The introduction of a chlorine atom can also be a strategic choice in drug design to modulate metabolic stability and receptor binding affinity.[17][18]

Safety and Handling

9-Chlorophenanthrene should be handled with caution, following standard laboratory safety procedures for potentially hazardous chemicals.

-

Health Risks: This compound is classified as a mutagen and a potential carcinogen.[1][4] Inhalation, ingestion, or skin contact should be avoided.

-

Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses, a lab coat, and chemical-resistant gloves when handling the solid or its solutions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

9-Chlorophenanthrene (CAS No. 947-72-8) is more than a simple chlorinated aromatic compound; it is a key research chemical that provides critical insights into the toxicological mechanisms of Cl-PAHs. Its well-defined chemical properties, accessible synthetic routes, and distinct reactivity make it an invaluable tool for environmental scientists investigating pollution, toxicologists studying receptor-mediated signaling pathways, and medicinal chemists designing novel therapeutics based on the phenanthrene scaffold. A thorough understanding of its chemistry and biology is essential for both assessing its environmental risk and harnessing its potential in synthetic applications.

References

-

ChemicalBook. 9-CHLOROPHENANTHRENE CAS#: 947-72-8.

-

CymitQuimica. CAS 947-72-8: 9-Chlorophenanthrene.

-

Cheméo. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13694, 9-Chlorophenanthrene.

-

NIST. 9-Chlorophenanthrene. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

-

BLD Pharm. 947-72-8|9-Chlorophenanthrene.

-

Clearsynth. 9-Chlorophenanthrene-13C6 (mixture of 2 isomers).

-

Matrix Fine Chemicals. 9-CHLOROPHENANTHRENE | CAS 947-72-8.

-

A Chemtek. 9-Chlorophenanthrene | 947-72-8.

-

Pschorr Synthesis. In: Name Reactions in Organic Chemistry.

-

NIST. 9-Chlorophenanthrene Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

-

Pschorr Reaction. In: Merck Index.

-

Li F, Jin J, Tan D, et al. Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. ResearchGate.

-

Wikipedia. Pschorr cyclization.

-

CymitQuimica. 9-Chlorophenanthrene (>90%).

-

PubMed. Long-term low-dose exposure to 9-chlorophenanthrene induces liver lipid accumulation via disrupting circadian rhythm.

-

Organic Chemistry Portal. Pschorr Reaction.

-

Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 196–201.

-

CymitQuimica. 9-Chlorophenanthrene (>90%) (German).

-

PubMed. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation.

-

Santa Cruz Biotechnology. 9-Chlorophenanthrene.

-

Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(3), 175-181.

-

National Institutes of Health. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation.

-

National Institutes of Health. Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke.

-

National Institutes of Health. Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10).

-

Bernstein, M. P., et al. (2016). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal Supplement Series, 226(1), 8.

-

Thermo Fisher Scientific. Fully Automated, Trace-Level Determination of Parent and Alkylated PAHs in Environmental Waters by Online SPE-LC-APPI-MS/MS.

-

Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227.

-

ResearchGate. Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry.

-

Harmon, R. E. (1971). The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents. Defense Technical Information Center.

-

Google Patents. CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.

-

PubMed. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids.

-

ResearchGate. The IR absorption spectrum of phenanthrene as predicted by G09-h...

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

National Institutes of Health. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment.

-

PubMed. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells.

-

Bulletin of the Korean Chemical Society. Feasibility of the Simultaneous Determination of Polycyclic Aromatic Hydrocarbons by Near Infrared Spectroscopy.

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons.

Sources

- 1. 9-CHLOROPHENANTHRENE CAS#: 947-72-8 [amp.chemicalbook.com]

- 2. 9-Chlorophenanthrene (>90%) | CymitQuimica [cymitquimica.com]

- 3. Long-term low-dose exposure to 9-chlorophenanthrene induces liver lipid accumulation via disrupting circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica [cymitquimica.com]

- 5. 9-Chlorophenanthrene | C14H9Cl | CID 13694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-Chlorophenanthrene [webbook.nist.gov]

- 7. achemtek.com [achemtek.com]

- 8. Pschorr Reaction [drugfuture.com]

- 9. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 10. Pschorr Reaction [organic-chemistry.org]

- 11. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]

- 12. 9-Chlorophenanthrene [webbook.nist.gov]

- 13. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 9-Chlorophenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 9-chlorophenanthrene, a chlorinated polycyclic aromatic hydrocarbon (cPAH) of significant interest in environmental science and toxicology. As a compound with a hydrophobic and rigid structure, its behavior in various organic solvents is critical for analytical method development, toxicological studies, and environmental remediation strategies. This document offers a detailed examination of the theoretical and practical aspects of 9-chlorophenanthrene's solubility, including the molecular factors that govern its dissolution. A comprehensive, step-by-step protocol for the experimental determination of its solubility is provided, alongside a discussion of the thermodynamic principles that underpin this process. This guide is intended to be a valuable resource for researchers and professionals requiring a nuanced understanding of the solubility of 9-chlorophenanthrene.

Introduction: The Significance of 9-Chlorophenanthrene and Its Solubility

9-Chlorophenanthrene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of fused aromatic rings.[1] The introduction of a chlorine atom to the phenanthrene backbone to form 9-chlorophenanthrene alters its physicochemical properties, including its solubility.[2] This compound is typically a solid at room temperature and is characterized by its hydrophobic nature, leading to poor solubility in water but enhanced solubility in organic solvents.[2]

The solubility of 9-chlorophenanthrene in organic solvents is a critical parameter for a multitude of scientific applications. In environmental analysis, accurate solubility data is essential for designing efficient extraction and quantification methods from complex matrices such as soil and water. For toxicological research, understanding its solubility is key to preparing dosing solutions for in vitro and in vivo studies to assess its potential health risks. Furthermore, in the context of drug development, related PAH structures are investigated, and understanding their solubility provides a basis for formulation and delivery strategies.

Theoretical Framework: Understanding the Dissolution of 9-Chlorophenanthrene

The dissolution of a solid solute, such as 9-chlorophenanthrene, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding: a nonpolar solute will tend to dissolve in a nonpolar solvent, while a polar solute will be more soluble in a polar solvent. 9-Chlorophenanthrene, with its large, nonpolar polycyclic aromatic structure, is expected to be more soluble in nonpolar or weakly polar organic solvents.[1]

The process of dissolution can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid 9-chlorophenanthrene.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the 9-chlorophenanthrene molecule is solvated by the solvent molecules.

The overall enthalpy change of dissolution is the sum of the energy changes of these three steps. For dissolution to be favorable, the Gibbs free energy change (ΔG) must be negative. This is influenced by both the enthalpy change (ΔH) and the entropy change (ΔS) of the system, as described by the equation: ΔG = ΔH - TΔS.

Factors Influencing the Solubility of 9-Chlorophenanthrene

Several factors can significantly impact the solubility of 9-chlorophenanthrene in organic solvents:

-

Solvent Polarity: As a largely nonpolar molecule, 9-chlorophenanthrene will exhibit higher solubility in nonpolar solvents like hexane and toluene, and lower solubility in more polar solvents like ethanol and methanol.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions.

-

Molecular Size and Shape: The large, planar structure of 9-chlorophenanthrene can influence how it packs in the solid state and how it interacts with solvent molecules.

-

Presence of Chlorine Atom: The chlorine atom introduces a slight polarity to the molecule, which can lead to specific interactions with certain solvents, potentially influencing its solubility profile compared to the parent phenanthrene molecule.

Quantitative Solubility of 9-Chlorophenanthrene: An Overview

Precise, experimentally determined quantitative solubility data for 9-chlorophenanthrene in a wide array of organic solvents is not extensively available in public literature. However, based on the principles of PAH solubility and qualitative observations, we can present an illustrative table of expected solubility trends. It is crucial to note that the following data is a representation of expected behavior and should be experimentally verified for precise applications. Qualitative descriptors from available sources indicate that 9-chlorophenanthrene is "slightly" soluble in chloroform and ethyl acetate.[3][4]

Table 1: Illustrative Solubility of 9-Chlorophenanthrene in Various Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility (g/L) - Illustrative |

| n-Hexane | C₆H₁₄ | 1.88 | High |

| Toluene | C₇H₈ | 2.38 | High |

| Chloroform | CHCl₃ | 4.81 | Moderate to High |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Moderate |

| Acetone | C₃H₆O | 20.7 | Low to Moderate |

| Ethanol | C₂H₅OH | 24.5 | Low |

| Methanol | CH₃OH | 32.7 | Low |

Disclaimer: The quantitative values in this table are for illustrative purposes to demonstrate expected trends and are not based on comprehensive experimental data.

Experimental Determination of 9-Chlorophenanthrene Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[5]

Materials and Equipment

-

9-Chlorophenanthrene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 9-Chlorophenanthrene.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 9-chlorophenanthrene and place it into a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle to the bottom.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated HPLC-UV or GC-MS method.

-

Prepare a series of standard solutions of 9-chlorophenanthrene of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of 9-chlorophenanthrene in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 9-chlorophenanthrene in the specific solvent at the given temperature.

-

Thermodynamic Insights from Solubility Data

By measuring the solubility of 9-chlorophenanthrene at different temperatures, key thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°) of dissolution, can be determined using the van't Hoff equation.[5] These parameters provide a deeper understanding of the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 9-chlorophenanthrene in organic solvents. While quantitative data remains sparse in the public domain, the theoretical principles and the detailed experimental protocol outlined herein equip researchers and professionals with the necessary knowledge to approach the solubility determination of this and other similar compounds. A thorough understanding of solubility is paramount for advancing research in environmental science, toxicology, and drug development where chlorinated polycyclic aromatic hydrocarbons are of interest.

References

-

Canadian Science Publishing. (1989). Solubility of phenanthrene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]

-

Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

Sources

- 1. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica [cymitquimica.com]

- 3. 9-CHLOROPHENANTHRENE | 947-72-8 [m.chemicalbook.com]

- 4. 9-CHLOROPHENANTHRENE CAS#: 947-72-8 [m.chemicalbook.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Mutagenic Activity of 9-Chlorophenanthrene

Executive Summary

This technical guide provides a comprehensive analysis of the mutagenic activity of 9-Chlorophenanthrene, a member of the chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). For researchers, scientists, and drug development professionals, understanding the genotoxic potential of such environmental contaminants is of paramount importance. This document synthesizes current knowledge on the mechanisms of action, experimental assessment, and structure-activity relationships of 9-Chlorophenanthrene and related compounds. While direct quantitative data for 9-Chlorophenanthrene is not extensively available in public literature, this guide draws upon established principles of PAH toxicology and data from structurally similar molecules to provide a robust framework for its investigation. The core of this guide focuses on the necessity of metabolic activation for mutagenicity, the formation of DNA adducts, and the detailed protocols for essential genotoxicity assays, including the Ames test, micronucleus assay, and comet assay.

Introduction: The Context of Chlorinated Polycyclic Aromatic Hydrocarbons (PAHs)

What are PAHs and Chlorinated PAHs?

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials. Chlorinated PAHs (Cl-PAHs) are derivatives of PAHs where one or more hydrogen atoms on the aromatic rings have been substituted by chlorine atoms. This chlorination can significantly alter the physicochemical and toxicological properties of the parent PAH, often leading to increased persistence and, in some cases, enhanced biological activity, including mutagenicity.

Sources and Environmental Significance

PAHs are released into the environment from a variety of natural and anthropogenic sources, including volcanic eruptions, forest fires, industrial processes, and vehicle exhaust. Cl-PAHs can be formed during combustion processes where a source of chlorine is present, such as in waste incineration. Their presence in the environment is a significant concern due to their potential for bioaccumulation and their adverse effects on living organisms.

General Mechanisms of PAH-Induced Mutagenicity

The mutagenicity of most PAHs is not intrinsic but is a consequence of metabolic activation.[1] In biological systems, PAHs are metabolized by enzymes, primarily the cytochrome P450 (CYP) family, into reactive electrophilic intermediates.[2] These intermediates, such as diol epoxides, can covalently bind to the nucleophilic sites on DNA, forming bulky DNA adducts.[2][3] If not repaired, these adducts can lead to errors during DNA replication, resulting in mutations and potentially initiating carcinogenesis.[2]

The Significance of 9-Chlorophenanthrene

9-Chlorophenanthrene is a specific Cl-PAH that has been identified as having mutagenic activity.[4] Its structure, a phenanthrene backbone with a chlorine atom at the 9-position, places it in a class of compounds that warrant thorough toxicological evaluation. Understanding its mutagenic profile is crucial for assessing its risk to human health and the environment.

Mechanistic Insights into the Mutagenicity of 9-Chlorophenanthrene

The Critical Role of Metabolic Activation

Similar to its parent compound, phenanthrene, and other PAHs, 9-Chlorophenanthrene is likely a pro-mutagen, requiring metabolic activation to exert its genotoxic effects. This activation process is a key determinant of its mutagenic potential.

The initial step in the metabolic activation of PAHs is typically oxidation by cytochrome P450 enzymes to form arene oxides. These are then hydrated by epoxide hydrolase to trans-dihydrodiols, which can be further oxidized by CYPs to form highly reactive diol epoxides. For alkylated phenanthrenes, metabolic activation via the diol-epoxide pathway has been identified as a significant route to mutagenicity.[5][6] It is highly probable that 9-Chlorophenanthrene follows a similar pathway.

The formation of a diol epoxide in the "bay region" of the phenanthrene molecule is a critical step for mutagenicity. For some alkylated phenanthrenes, the presence of a substituent that creates an additional bay-like region enhances mutagenic activity.[7][8] The chlorine atom at the 9-position of 9-Chlorophenanthrene could influence the electronic properties and steric hindrance of the molecule, thereby affecting the efficiency and regioselectivity of metabolic activation and subsequent DNA binding.

The Aryl Hydrocarbon Receptor (AhR) Pathway: A Point of Investigation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many xenobiotics, including some PAHs.[8] Upon ligand binding, the AhR translocates to the nucleus and induces the expression of genes encoding for drug-metabolizing enzymes, such as CYP1A1. While it was initially hypothesized that the mutagenicity of 9-Chlorophenanthrene could be linked to AhR activation, recent studies have shown that 9-Chlorophenanthrene can inhibit adipogenesis independently of AhR activation, suggesting that its biological effects may not be solely mediated through this pathway.[9][10] This highlights the complexity of its toxicological profile and the need for further research to elucidate the precise role of AhR in its mutagenicity.

DNA Adduct Formation: The Ultimate Lesion

The ultimate outcome of metabolic activation is the formation of covalent DNA adducts. The reactive diol epoxide of a PAH can attack nucleophilic centers in DNA, with a preference for the exocyclic amino groups of guanine and adenine.[4] For the parent compound, phenanthrene, the formation of nucleoside adducts by its metabolite, phenanthrene-9,10-oxide, has been characterized, primarily involving deoxyadenosine and deoxyguanosine.[11] It is anticipated that the reactive metabolites of 9-Chlorophenanthrene would form similar adducts, leading to distortions in the DNA helix, which, if not properly repaired, can result in mutations.

Experimental Assessment of Mutagenicity: A Methodological Deep Dive

A battery of in vitro assays is essential for comprehensively evaluating the mutagenic potential of a compound like 9-Chlorophenanthrene.

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and regulatory-accepted method for assessing the mutagenic potential of chemical substances.[12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.

The selection of bacterial strains is critical for detecting different types of mutations.

-

Salmonella typhimurium TA98: This strain is used to detect frameshift mutations.

-

Salmonella typhimurium TA100: This strain is used to detect base-pair substitution mutations.

Together, these two strains can detect a vast majority of mutagens.[13] Given that PAHs can induce both types of mutations, the use of both strains is imperative. Furthermore, since 9-Chlorophenanthrene is a pro-mutagen, the assay must be conducted both in the absence and presence of a metabolic activation system (S9 mix), which is a homogenate of rodent liver containing microsomal enzymes.[14]

Objective: To determine the potential of 9-Chlorophenanthrene to induce gene mutations in Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation.

Materials:

-

Salmonella typhimurium strains TA98 and TA100

-

9-Chlorophenanthrene

-

Dimethyl sulfoxide (DMSO, as a solvent)

-

Positive controls: (e.g., 2-Nitrofluorene for TA98 without S9, Sodium Azide for TA100 without S9, 2-Aminoanthracene for both strains with S9)

-

S9 mix (from Aroclor 1254-induced rat liver)

-

Nutrient broth

-

Top agar (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

Procedure:

-

Preparation of Bacterial Cultures: Inoculate nutrient broth with the tester strains and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10^9 cells/mL.

-

Preparation of Test Substance: Prepare a series of dilutions of 9-Chlorophenanthrene in DMSO.

-

Plate Incorporation Assay: a. To sterile test tubes, add in the following order:

- 2.0 mL of molten top agar (kept at 45°C)

- 0.1 mL of the overnight bacterial culture

- 0.1 mL of the test substance dilution or control

- 0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation) b. Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates. c. Allow the top agar to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

Self-Validation System:

-

Spontaneous Revertant Control: Plates with only the solvent (DMSO) are included to determine the background mutation rate.

-

Positive Controls: Known mutagens are used to confirm the responsiveness of the tester strains and the activity of the S9 mix.

-

Toxicity Control: A preliminary assay should be conducted to determine the cytotoxic concentration range of 9-Chlorophenanthrene to ensure that the observed effects are due to mutagenicity and not cell killing.

A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants. Based on data from related compounds, a positive result for 9-Chlorophenanthrene would be expected in the presence of the S9 mix.

| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result |

| Phenanthrene | TA98, TA100 | With | Negative |

| 1-Methylphenanthrene | TA98, TA100 | With | Positive |

| 9-Methylphenanthrene | TA98, TA100 | With | Positive |

| 9-Chlorophenanthrene | TA98, TA100 | With | Expected Positive |

This table summarizes findings for related compounds and the expected outcome for 9-Chlorophenanthrene based on structure-activity relationships.[7][8]

In Vitro Mammalian Genotoxicity Assays

To complement the bacterial data, in vitro assays using mammalian cells are crucial for a comprehensive genotoxicity assessment.

The in vitro micronucleus assay is a reliable method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[15] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells, are treated with the test substance. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes the scoring of micronuclei more accurate. An increase in the frequency of micronuclei in treated cells compared to control cells indicates genotoxic activity.

Objective: To evaluate the potential of 9-Chlorophenanthrene to induce micronuclei in cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., CHO, V79, or human lymphocytes)

-

Complete cell culture medium

-

9-Chlorophenanthrene

-

DMSO

-

Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

-

S9 mix

-

Cytochalasin B

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

Procedure:

-

Cell Seeding: Seed cells in culture vessels and allow them to attach and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of 9-Chlorophenanthrene, solvent control, and positive controls, both with and without S9 mix, for a short duration (e.g., 3-6 hours).

-

Removal of Test Substance: Wash the cells and replace the treatment medium with fresh medium containing cytochalasin B.

-

Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with an appropriate DNA stain.

-

Scoring: Analyze the slides under a microscope, scoring the frequency of micronuclei in at least 1000 binucleated cells per concentration.

The Comet Assay (Single Cell Gel Electrophoresis): Detecting DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

The alkaline version of the comet assay is particularly useful as it can detect single- and double-strand breaks, as well as alkali-labile sites. This assay provides a direct measure of DNA damage, which is a primary event in mutagenesis.

Objective: To assess the ability of 9-Chlorophenanthrene to induce DNA strand breaks in mammalian cells.

Materials:

-

Mammalian cell line

-

9-Chlorophenanthrene

-

Positive control (e.g., H2O2)

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

Procedure:

-

Cell Treatment: Treat cells in suspension or monolayer with 9-Chlorophenanthrene for a short period.

-

Slide Preparation: Mix the treated cells with low melting point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer.

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

A Note on the Lack of Specific Data for 9-Chlorophenanthrene in Mammalian Assays

While the protocols for the micronucleus and comet assays are well-established for PAHs, there is a notable absence of publicly available data specifically for 9-Chlorophenanthrene in these mammalian cell-based assays. Therefore, conducting these experiments is a critical step in fully characterizing its genotoxic profile.

Data Synthesis and Comparative Analysis

| Compound | Molecular Weight | Ames Test (TA98, TA100 with S9) | Micronucleus Assay | Comet Assay |

| Phenanthrene | 178.23 | Negative | No data available | Negative (without photoactivation)[12] |

| 9-Methylphenanthrene | 192.26 | Positive | No data available | No data available |

| 9-Chlorophenanthrene | 212.67 | Expected Positive | Data Needed | Data Needed |

This table provides a comparative overview of the mutagenic and genotoxic data for phenanthrene and a methylated derivative, highlighting the data gaps for 9-Chlorophenanthrene.

Discussion on Structure-Activity Relationships: The Influence of Substitution on Mutagenic Potential